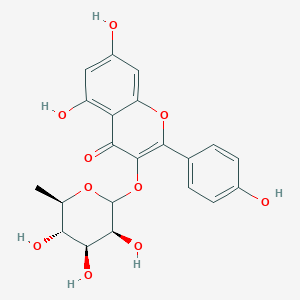

kaempferol 3-O-rhamnoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

kaempferol 3-O-rhamnoside is a complex organic compound known for its diverse biological activities. It belongs to the class of flavonoids, which are widely recognized for their antioxidant, anti-inflammatory, and anticancer properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of kaempferol 3-O-rhamnoside typically involves multiple steps, including the formation of the chromen-4-one core and subsequent glycosylation. The reaction conditions often require the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

(a) Caspase Activation in Apoptosis

Kaempferol 3-O-rhamnoside induces apoptosis in cancer cells by activating caspase-9 and caspase-3, cleaving PARP (poly-ADP-ribose polymerase) within 24 hours .

(b) Amyloid-β (Aβ) Aggregation Inhibition

The compound remodels Aβ42 oligomers and fibrils into non-toxic aggregates via:

Table 2: Effects on Aβ42 Aggregation

| Concentration (μM) | Aggregation State | Toxicity Reduction (%) |

|---|---|---|

| 10 | Soluble oligomers | 40% |

| 25 | Non-β-sheet aggregates | 75% |

| 50 | Fibril destabilization | 90% |

Antioxidant Mechanisms

This compound scavenges reactive oxygen species (ROS) through:

-

Radical stabilization via phenolic hydroxyl groups.

Key Data:

Metabolic Enzyme Modulation

In diabetic models, this compound restores glucose metabolism by:

-

Activating AMPK (5'-adenosine monophosphate-activated protein kinase).

-

Upregulating glycolytic enzymes (hexokinase, pyruvate kinase) .

Table 3: Effects on Hepatic Enzymes

| Enzyme | Activity Change (vs. Diabetic Control) | Mechanism |

|---|---|---|

| Hexokinase | ↑ 2.1-fold | AMPK phosphorylation |

| Pyruvate kinase | ↑ 1.7-fold | Substrate affinity ↑ |

| Glucose-6-phosphatase | ↓ 65% | Transcriptional suppression |

Structural Reactivity

The 3-O-rhamnosyl group enhances solubility and binding affinity to enzymes like COX-2 (Kᵢ = 8.2 μM) .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Kaempferol 3-O-rhamnoside exhibits significant anti-cancer activity, particularly against breast cancer and leukemia cell lines.

- Mechanism of Action : Research indicates that this compound induces apoptosis in MCF-7 breast cancer cells through the activation of the caspase signaling cascade. In a study, it was found to inhibit cell proliferation in a dose-dependent manner with an IC50 value of 227 μM for MCF-7 cells, while showing lesser cytotoxicity towards non-cancerous HC-04 cells (IC50 = 448 μM) .

- Caspase Activation : The compound promotes the expression of caspases (caspase-9 and caspase-3), leading to apoptosis as evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptotic processes .

- Leukemia Studies : In vitro studies on leukemia cell lines HL-60 and KG-1 demonstrated that this compound activates PARP1 and inhibits cell growth by modulating pro-apoptotic and anti-apoptotic proteins (Bax and Bcl-2) . The IC50 values for these leukemia cell lines were reported at approximately 10.4 μM for HL-60 and 11.5 μM for KG-1, indicating strong cytotoxic effects .

| Cell Type | IC50 Value (μM) |

|---|---|

| MCF-7 | 227 |

| HC-04 | 448 |

| HL-60 | 10.4 |

| KG-1 | 11.5 |

Antiplasmodial Activity

This compound has been investigated for its antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria.

- Inhibition Rates : Treatment with this compound resulted in significant inhibition of parasite growth, achieving up to 96% inhibition at a concentration of 250 μM after 72 hours . The IC50 value was determined to be 106 μM, demonstrating selective toxicity towards the parasite without affecting human red blood cells .

| Time (h) | Concentration (μM) | Inhibition (%) |

|---|---|---|

| 24 | 250 | 54.3 |

| 48 | 250 | 83.9 |

| 72 | 250 | 96 |

Plant Physiology

Beyond its medicinal applications, this compound also plays a role in plant physiology.

Wirkmechanismus

The compound exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: It induces apoptosis in cancer cells, inhibits cell proliferation, and interferes with tumor growth and metastasis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anticancer and cardioprotective effects.

Myricetin: Exhibits strong antioxidant and neuroprotective activities.

Uniqueness

kaempferol 3-O-rhamnoside is unique due to its specific glycosylation pattern, which can influence its solubility, bioavailability, and biological activity. This distinct structure may confer unique therapeutic benefits and applications compared to other flavonoids.

Eigenschaften

Molekularformel |

C21H20O10 |

|---|---|

Molekulargewicht |

432.4 g/mol |

IUPAC-Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21?/m1/s1 |

InChI-Schlüssel |

SOSLMHZOJATCCP-VVTWGIOXSA-N |

SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |

Isomerische SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |

Synonyme |

kaempferol 3-O-alpha-rhamnoside kaempferol 3-O-rhamnoside |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.